N-(2,5-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thioacetamide derivative featuring a fused thieno[3,2-d]pyrimidinone core. Its structure includes:
- 3-Methoxyphenyl and 2,5-dimethoxyphenyl substituents, which enhance electron-donating properties and influence lipophilicity.
- A thioether linkage (-S-) connecting the pyrimidinone core to the acetamide group, likely affecting metabolic stability and binding interactions.
This compound’s design aligns with bioactive molecules targeting enzymes like kinases or polymerases, where methoxy groups modulate solubility and receptor affinity .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-29-15-6-4-5-14(11-15)26-22(28)21-17(9-10-32-21)25-23(26)33-13-20(27)24-18-12-16(30-2)7-8-19(18)31-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZQZLUZGNRRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The molecular formula for this compound indicates a complex structure that includes multiple functional groups contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 537.7 g/mol |
| XLogP3-AA | 5.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activities or bind to specific receptors involved in cellular signaling pathways. The thieno[3,2-d]pyrimidine core is particularly noted for its role in anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways.
- Structure-Activity Relationship (SAR) analysis indicates that modifications in the methoxy groups enhance cytotoxicity against specific cancer types .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Disk diffusion methods revealed that it exhibits inhibitory effects against Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to standard antibiotics .
Case Studies
- Antitumor Efficacy : A study conducted on human leukemia cells demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The IC50 values were determined to be around 8 µM for certain derivatives.
- Antimicrobial Testing : In experiments against Staphylococcus aureus and Escherichia coli, the compound showed MIC values of 15.62 µg/mL and 31.25 µg/mL respectively, indicating promising antimicrobial potential .
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) and acetamide (-NHCO-) groups are key sites for oxidation.
The electron-donating methoxy substituents may moderate oxidation rates compared to non-substituted analogs.
Reduction Reactions
Reductive transformations target the thioether, amide, or aromatic systems.
Nucleophilic Substitution
The thioether bridge and pyrimidine core are susceptible to nucleophilic attack.
Hydrolysis Reactions
Acid- or base-mediated hydrolysis can modify the acetamide or pyrimidinone moieties.
Cross-Coupling Reactions
The methoxyphenyl groups may participate in metal-catalyzed couplings if halogenated.
| Reaction Type | Reagents/Conditions | Products | Supporting Data |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid | Biaryl derivatives | Demonstrated in halogenated thienopyrimidines |
Cyclization Reactions
Intramolecular reactions can generate fused heterocycles.
| Reaction Type | Reagents/Conditions | Products | Supporting Data |
|---|---|---|---|
| Thermal cyclization | DMF, 120°C | Thieno-pyrimidoazepines | Reported for tetrahydrothienopyrimidines |
Key Considerations:
-
Steric Effects : The 2,5-dimethoxyphenyl and 3-methoxyphenyl groups may hinder reactions at the pyrimidine core.
-
Electronic Effects : Methoxy substituents increase electron density, potentially accelerating electrophilic substitutions on aromatic rings .
-
Solubility : Polar aprotic solvents (DMF, DMSO) are optimal for reactions involving this hydrophobic compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of the target compound vary in substituents, heterocyclic cores, and pharmacological profiles. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
* Predicted using QikProp (Schrödinger).
Key Findings
Substituent Effects: Methoxy vs. Chlorophenyl vs. Methoxyphenyl: The 4-chlorophenyl analog exhibits higher lipophilicity but lower solubility, limiting bioavailability compared to methoxy-substituted derivatives.
Core Modifications: The cyclopenta-fused core in increases molecular rigidity, which may improve binding specificity but reduce synthetic accessibility.
Synthetic Accessibility :
- Compounds like achieve moderate yields (76%) via straightforward alkylation, whereas fused-ring systems (e.g., ) require multistep syntheses with lower overall efficiency .
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimizing reaction conditions (e.g., solvent, temperature, stoichiometry) is critical. For example, using dimethylformamide (DMF) as a solvent with potassium carbonate as a base has been effective in similar acetamide syntheses, achieving yields up to 85% . Monitoring reaction progress via TLC ensures completion before quenching. Purification through recrystallization (e.g., ethanol-dioxane mixtures) or column chromatography can enhance purity. Note that substituents on the phenyl ring (e.g., methoxy groups) may influence reactivity; adjusting equivalents of reagents like chloroacetylated intermediates may mitigate steric hindrance .
Q. How can spectroscopic techniques (NMR, LC-MS) be utilized to confirm the compound’s structure?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 6.9–8.1 ppm), methoxy groups (δ ~3.8 ppm), and NH protons (δ ~10–12 ppm). For instance, the NHCO group in analogous acetamides appears as a singlet near δ 10.1 ppm .
- LC-MS : Look for [M+H]⁺ peaks matching the molecular formula. For example, a related thienopyrimidinone derivative showed [M+H]⁺ at m/z 392.0 .
- Elemental Analysis : Compare calculated vs. observed C, H, N, and S percentages (e.g., deviations ≤ 0.1% indicate purity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. chloro groups on phenyl rings) and evaluate activity. For example, replacing a 3-methoxyphenyl group with a 4-fluorophenyl moiety in pyrazolo-pyrimidinone analogs altered target binding affinity .
- Computational Modeling : Use docking studies to assess interactions with biological targets (e.g., kinases or enzymes). PubChem data for similar compounds provide InChI keys for model building .
- Dose-Response Assays : Validate activity trends across multiple cell lines or enzymatic assays to rule out experimental variability .
Q. What strategies are effective in analyzing and mitigating side reactions during thienopyrimidinone ring formation?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or HPLC to detect intermediates (e.g., dimerization products or incomplete cyclization). For example, thioacetamide intermediates may form disulfide byproducts if oxidation occurs .
- Condition Screening : Test reducing agents (e.g., ascorbic acid) to prevent oxidation. In one study, refluxing in ethanol with sodium acetate minimized side reactions during thioacetamide coupling .
- Kinetic Monitoring : Use in-situ IR or NMR to track cyclization kinetics and adjust reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
